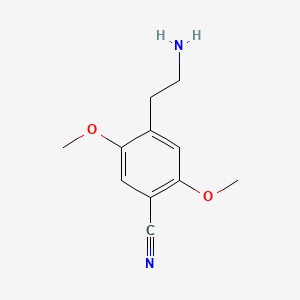
2,5-Dimethoxy-4-cyanophenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-cyanophenethylamine: is a synthetic compound belonging to the phenethylamine class. It is structurally characterized by the presence of two methoxy groups at the 2 and 5 positions and a cyano group at the 4 position on the phenyl ring. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-cyanophenethylamine typically involves multiple steps. One common method starts with the Friedel-Crafts reaction between 1,4-dimethoxybenzene and chloracetyl chloride to produce alpha-chloro-2,5-dimethoxyacetophenone. This intermediate is then reacted with methenamine to form alpha-amino-2,5-dimethoxyacetophenone, which is subsequently reduced to yield 2,5-dimethoxyphenethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethoxy-4-cyanophenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields primary amines or alcohols.
Substitution: Results in various substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-4-cyanophenethylamine has been extensively studied for its applications in various fields:
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
- Used in research on neuroplasticity and synaptogenesis .
Medicine:
- Explored for potential therapeutic applications in treating psychiatric disorders.
- Studied for its hallucinogenic properties and potential use in psychotherapy .
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The primary mechanism of action of 2,5-Dimethoxy-4-cyanophenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways result in the phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB), which in turn regulates the expression of genes associated with neuronal plasticity and synaptogenesis .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-methylamphetamine (DOM)
- N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)
Uniqueness: 2,5-Dimethoxy-4-cyanophenethylamine is unique due to the presence of the cyano group at the 4 position, which influences its pharmacological properties and receptor binding affinity. This structural feature distinguishes it from other similar compounds and contributes to its specific effects on the central nervous system .
Eigenschaften
CAS-Nummer |
88441-07-0 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12/h5-6H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
OGWCKYKYGQORLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCN)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


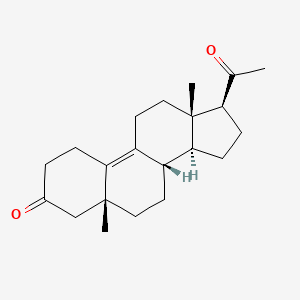


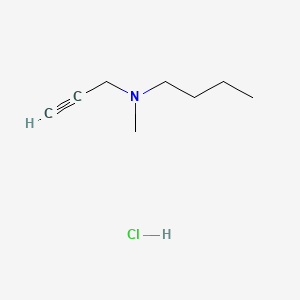

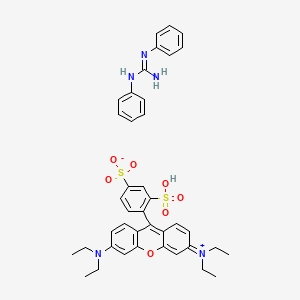
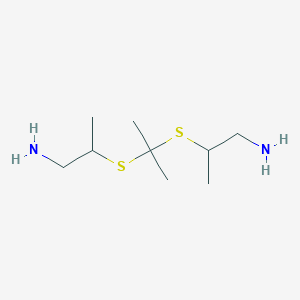
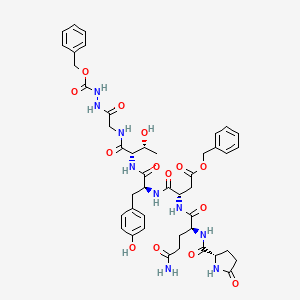
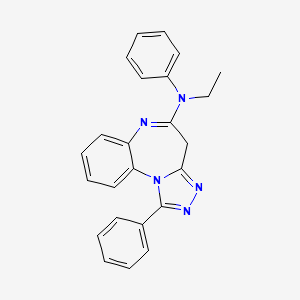
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)
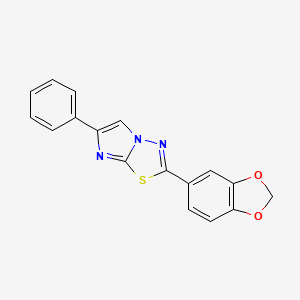

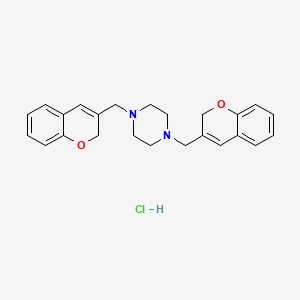
![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
